2-Amino-5-bromopyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and an aldehyde group at the 4-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromopyrimidine-4-carbaldehyde typically involves the bromination of pyrimidine derivatives followed by the introduction of the amino and aldehyde groups. One common method includes the use of bromine and a suitable catalyst to brominate the pyrimidine ring. The amino group can be introduced through nucleophilic substitution reactions, while the aldehyde group can be added via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Amino-5-bromopyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromopyrimidine-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-4-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Uniqueness
2-Amino-5-bromopyrimidine-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its bromine atom also makes it a versatile intermediate for various substitution and coupling reactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H4BrN3O |
---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
2-amino-5-bromopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H,(H2,7,8,9) |
InChI Key |
OAUFXQLUEQSMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.